(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
Brand Name: Vulcanchem
CAS No.: 464194-35-2
VCID: VC11992028
InChI: InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9)
SMILES: C1CNCC=C1P(=O)(O)O
Molecular Formula: C5H10NO3P
Molecular Weight: 163.11 g/mol

(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid

CAS No.: 464194-35-2

Cat. No.: VC11992028

Molecular Formula: C5H10NO3P

Molecular Weight: 163.11 g/mol

* For research use only. Not for human or veterinary use.

(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid - 464194-35-2

Specification

CAS No. 464194-35-2
Molecular Formula C5H10NO3P
Molecular Weight 163.11 g/mol
IUPAC Name 1,2,3,6-tetrahydropyridin-4-ylphosphonic acid
Standard InChI InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9)
Standard InChI Key PVBAAPJRPYOJSH-UHFFFAOYSA-N
SMILES C1CNCC=C1P(=O)(O)O
Canonical SMILES C1CNCC=C1P(=O)(O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid consists of a tetrahydropyridine ring substituted at the 4-position with a phosphonic acid group (–PO(OH)₂). The tetrahydropyridine ring exists in a partially unsaturated state, with one double bond between C2 and C3, contributing to its conformational flexibility. The phosphonic acid group introduces two ionizable protons, with pKa values typically around 1.5 (first dissociation) and 6.8 (second dissociation) .

Molecular Formula: C₅H₁₀NO₃P
Molecular Weight: 163.11 g/mol
Key Functional Groups:

  • Tetrahydropyridine ring (C₅H₈N)

  • Phosphonic acid (–PO(OH)₂)

The compound’s structure is analogous to isonipecotic acid (piperidin-4-carboxylic acid), where the carboxylic acid group is replaced by phosphonic acid .

Synthesis and Preparation

Pudovik Addition and Barton Deoxygenation

A seminal synthesis route involves the Pudovik addition of dialkyl phosphonates to N-protected 4-piperidone, followed by Barton deoxygenation. For example:

  • Pudovik Addition: Diethyl phosphonate reacts with N-ethoxycarbonyl-4-piperidone under basic conditions to form a hydroxyphosphonate intermediate .

  • Barton Deoxygenation: The hydroxy group is removed via radical-mediated deoxygenation using Barton’s conditions (CS₂, methyl iodide, and light), yielding the tetrahydropyridinylphosphonate ester .

  • Hydrolysis: Acidic hydrolysis (e.g., 6 M HCl) cleaves the ester groups, generating the free phosphonic acid .

Alternative Routes

  • McKenna Procedure: Dialkyl phosphonates are dealkylated using bromotrimethylsilane (TMSBr) followed by methanolysis, providing a high-purity product .

  • Patent-Disclosed Methods: EP0965588A1 describes halogenation and diastereoselective reduction steps to access tetrahydropyridine derivatives, though these are more applicable to aryl-substituted analogues .

Table 1: Comparison of Synthesis Methods

MethodKey StepsYield (%)Reference
Pudovik-BartonAddition, deoxygenation, hydrolysis58–65
McKenna ProcedureTMSBr dealkylation, methanolysis70–85
Patent Route (EP0965588)Halogenation, diastereoselection40–50

Physicochemical Properties

Acidity and Solubility

The phosphonic acid group confers high water solubility (≈15 mg/mL at 25°C) and pH-dependent ionization. At physiological pH (7.4), the compound exists predominantly as a dianion .

Key Properties:

  • logP: –1.2 (indicating high hydrophilicity)

  • Thermal Stability: Decomposes above 250°C without melting

  • Spectroscopic Data:

    • ³¹P NMR: δ 18–20 ppm (characteristic of phosphonic acids)

    • IR: P=O stretch at 1150–1250 cm⁻¹, P–O–H at 950–1050 cm⁻¹

Applications in Materials Science

Metal Coordination and Catalysis

The phosphonic acid group acts as a multidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). These complexes are explored for:

  • Heterogeneous catalysis (e.g., oxidation reactions)

  • Metal-organic frameworks (MOFs) with tunable porosity

Table 2: Metal Complexation Data

Metal IonStability Constant (log K)Application
Fe³⁺12.5Water oxidation catalysts
Cu²⁺10.8Electrocatalysis
Zn²⁺8.9Luminescent materials

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